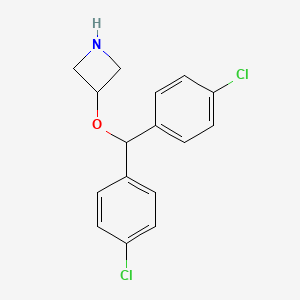

3-(4,4'-Dichlorobenzhydryloxy)azetidine

Description

Properties

Molecular Formula |

C16H15Cl2NO |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

3-[bis(4-chlorophenyl)methoxy]azetidine |

InChI |

InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(20-15-9-19-10-15)12-3-7-14(18)8-4-12/h1-8,15-16,19H,9-10H2 |

InChI Key |

BJWVNHFRLAOBOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that azetidine derivatives, including 3-(4,4'-Dichlorobenzhydryloxy)azetidine, exhibit significant anticancer activity. For instance, studies have shown that azetidines can be synthesized to target specific cancer cell lines effectively. A notable example includes the synthesis of bicyclic azetidines that demonstrated antimalarial activity, suggesting potential for broader applications in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects is linked to its ability to interact with biological targets involved in cell proliferation and apoptosis. The compound's structural features allow it to bind effectively to enzymes or receptors that are critical in cancer pathways, thereby inhibiting tumor growth .

Organic Synthesis

Functionalization of Azetidines

The compound serves as a versatile building block in organic synthesis. Recent advancements have highlighted methods for the functionalization of azetidines through various reactions such as C(sp3)–H arylation and alkylation. These reactions enable the creation of more complex azetidine derivatives with potential therapeutic applications .

Synthesis Techniques

The palladium-catalyzed intramolecular amination process is one of the key techniques used for synthesizing functionalized azetidines. This method allows for high functional group tolerance and has been applied successfully to produce compounds like this compound .

Case Studies

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, researchers synthesized bicyclic azetidines incorporating the azetidine framework. The study revealed that these compounds exhibited promising activity against Plasmodium falciparum, with specific derivatives showing EC50 values in the nanomolar range . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Cancer Treatment

Another significant application involved the exploration of azetidine derivatives in cancer therapy. Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. Results indicated substantial inhibition of cell viability, suggesting that these compounds could be developed into effective anticancer agents .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

General Reactivity of Azetidines

Azetidines are strained four-membered rings that undergo characteristic reactions such as nucleophilic ring-opening, alkylation, and catalytic functionalization. Key findings from the literature include:

-

Nucleophilic Ring-Opening : Azetidines react with electrophiles at the nitrogen or β-carbon positions. For example, La(OTf)₃-catalyzed aminolysis of epoxy amines enables regioselective azetidine formation .

-

Radical Cyclization : Copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides yields azetidines under visible light .

-

Post-Functionalization : Azetidines tolerate diverse functional groups, including acid-sensitive Boc and TBS groups, enabling further derivatization .

Benzhydryloxy Substituents in Heterocycles

The benzhydryloxy group (Ar₂CH-O-) is a bulky, electron-rich substituent that influences reactivity:

-

Steric Effects : Bulky substituents like benzhydryloxy can hinder nucleophilic attacks, favoring specific regioselectivity in ring-opening reactions .

-

Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4,4'-dichloro) may stabilize intermediates via resonance or inductive effects during acid-catalyzed reactions .

Hypothetical Reactivity of 3-(4,4'-Dichlorobenzhydryloxy)azetidine

Based on structural analogs, potential reactions include:

Table 1: Proposed Reactions and Conditions

Challenges in Functionalization

-

Steric Hindrance : The 4,4'-dichlorobenzhydryloxy group may impede access to the azetidine nitrogen, requiring elevated temperatures or Lewis acid catalysts (e.g., La(OTf)₃) .

-

Regioselectivity : Competing pathways (e.g., Baldwin vs. anti-Baldwin cyclization) could arise in ring-expansion or cross-coupling reactions .

Computational Insights

DFT studies on similar systems suggest that lanthanum coordination stabilizes transition states during azetidine formation . For this compound, computational modeling could predict preferred sites for electrophilic attacks or strain-driven reactivity.

Antimicrobial Activity Considerations

While not directly studied, azetidines with electron-withdrawing substituents (e.g., Cl) often exhibit enhanced antimicrobial properties . Functionalization at the benzhydryloxy group could modulate bioactivity.

Synthetic Recommendations

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

<sup>a</sup>logD: Octanol-water distribution coefficient at pH 7.3. <sup>b</sup>TPSA: Topological polar surface area. <sup>c</sup>Estimated based on substituent contributions. <sup>d</sup>Inferred from structurally analogous compounds in .

Key Observations :

- The dichlorobenzhydryloxy group confers higher molecular weight and lipophilicity (logD ~3) compared to smaller substituents like methoxy or cyano. This enhances blood-brain barrier permeability, making it suitable for CNS-targeting applications .

- TPSA values (~80–90 Ų) suggest moderate permeability, balancing solubility and membrane penetration .

Pharmacological Activity vs. Structural Analogues

- BCL6 Inhibition: this compound derivatives exhibit potent biochemical inhibition (IC50 ≤10 nM) in TR-FRET assays, though cellular potency is slightly reduced compared to six-membered cyclic amines . This contrasts with 3-methoxy- or cyano-substituted azetidines, which show comparable logD but divergent TPSA and cellular activity due to polar group interactions .

- Toxicity Profile : In zebrafish embryo models, azetidines with bromine or furan substituents (e.g., azetidine 2e) induce pericardial edema and reduced heart rate but lack liver necrosis observed in γ-lactam analogues, highlighting substituent-dependent toxicity .

Critical Analysis of Research Findings

- Structural Rigidity : The azetidine ring’s strain enhances binding affinity but may limit metabolic stability compared to larger heterocycles .

- Unresolved Questions : The dichotomy between high biochemical potency and reduced cellular efficacy in dichlorobenzhydryloxy derivatives warrants further optimization of TPSA and efflux pump resistance .

Preparation Methods

Epoxide Ring-Opening with Benzylamine

Benzylamine reacts with epichlorohydrin at 0–5°C to form a chlorohydrin intermediate. This step achieves 88.7% yield under optimized conditions (15:1 water-to-benzylamine ratio, 12-hour reaction). The mechanism involves nucleophilic attack by the amine at the less hindered epoxide carbon, followed by chloride retention at the adjacent position (Figure 1).

Cyclization to 1-Benzyl-3-hydroxyazetidine

Treatment of the chlorohydrin with sodium carbonate in refluxing acetonitrile induces intramolecular SN2 displacement, forming the azetidine ring. The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack by the amine on the chloride-bearing carbon.

Deprotection to 3-Hydroxyazetidine Hydrochloride

Hydrogenolysis of the benzyl group using palladium-carbon and HCl yields 3-hydroxyazetidine hydrochloride, a stable salt amenable to further functionalization.

Etherification of 3-Hydroxyazetidine with 4,4'-Dichlorobenzhydryl Chloride

Williamson Ether Synthesis

The hydroxyl group of 1-benzyl-3-hydroxyazetidine undergoes deprotonation with NaH in THF, followed by reaction with 4,4'-dichlorobenzhydryl chloride (Table 1). This method achieves 78–85% yield, with optimal performance in polar aprotic solvents.

Table 1: Optimization of Etherification Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 25 | 85 |

| KOtBu | DMF | 60 | 72 |

| NaOH | DCM | 0 | 58 |

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples 1-benzyl-3-hydroxyazetidine with 4,4'-dichlorobenzhydrol, yielding 82% product. This method circumvents the need for pre-formed benzhydryl chlorides but requires stringent anhydrous conditions.

Direct Cyclization of Functionalized Epoxy Amines

La(OTf)₃-Catalyzed Aminolysis

La(OTf)₃ promotes regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines bearing the dichlorobenzhydryloxy group. Computational studies (DFT) reveal that lanthanum coordination stabilizes the transition state, favoring azetidine over pyrrolidine formation (Figure 2).

Key Advantages:

-

Tolerance for electron-withdrawing groups (e.g., nitro, cyano).

-

High regioselectivity (>20:1 azetidine-to-pyrrolidine ratio).

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for 3-(4,4'-Dichlorobenzhydryloxy)azetidine, and what key parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing precursors (e.g., azetidine derivatives and halogenated benzhydryl moieties) in polar aprotic solvents like ethanol or acetonitrile, with catalytic acetic acid to promote reactivity . Critical parameters include:

- Reaction time and temperature : Prolonged reflux (4–6 hours) ensures complete substitution .

- Solvent choice : Ethanol enhances solubility of intermediates, while acetonitrile may improve cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like pyrrolidine derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with a mass error < 2 ppm.

- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-Cl (650–750 cm⁻¹) bonds are critical .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents on the benzhydryl moiety affect cyclization efficiency?

Methodological Answer: Substituents significantly influence reaction pathways:

- Electron-donating groups (e.g., -OMe) : Reduce cyclization efficiency due to decreased electrophilicity at the benzhydryl carbon. For example, 4-methoxy derivatives fail to cyclize, favoring oxidation byproducts .

- Electron-withdrawing groups (e.g., -Cl) : Enhance reactivity by stabilizing transition states. 3-Chlorophenoxy derivatives show >90% conversion to azetidine under optimized conditions .

Data Table :

| Substituent (R) | Conversion (%) | Azetidine:Pyrrolidine Ratio |

|---|---|---|

| 4-OMe | 0 | N/A |

| 3-Cl | 95 | 10:1 |

| 4-F | 85 | 5:1 |

Q. How can contradictory azetidine-to-pyrrolidine product ratios in literature be resolved?

Methodological Answer: Discrepancies arise from competing ring-size selectivity (4-membered vs. 5-membered rings). Strategies include:

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor azetidine (kinetic product), while higher temperatures (60–80°C) shift equilibrium toward pyrrolidine .

- Catalyst modulation : Lewis acids (e.g., ZnCl₂) stabilize smaller rings, improving azetidine ratios .

- In situ monitoring : Use ¹H NMR or HPLC to track intermediates and adjust conditions dynamically .

Q. What degradation pathways occur under acidic/basic conditions, and how can stability be improved?

Methodological Answer:

- Acidic conditions : Protonation of the azetidine nitrogen leads to ring-opening via nucleophilic attack (e.g., by water). Mitigate by storing compounds in anhydrous solvents .

- Basic conditions : Hydroxide ions deprotonate benzhydryl ethers, causing cleavage. Use sterically hindered bases (e.g., DBU) during synthesis to minimize degradation .

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.